n,n-Diallylbenzenesulfonamide
Overview
Description
N,N-Diallylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO_2NH2) attached to an aromatic ring. While the provided papers do not directly discuss N,N-Diallylbenzenesulfonamide, they do provide insights into the properties and reactions of related sulfonamide compounds, which can be used to infer some aspects of N,N-Diallylbenzenesulfonamide's behavior and characteristics.
Synthesis Analysis
The synthesis of sulfonamide compounds can be achieved through various methods, including nucleophilic aromatic substitution reactions. For instance, N,N-Dialkyl-3,5-difluorobenzenesulfonamides were prepared and converted to polymer form by meta activated nucleophilic aromatic substitution polycondensation reactions with bisphenol A, as described in one of the studies . This suggests that similar synthetic strategies could potentially be applied to synthesize N,N-Diallylbenzenesulfonamide.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is often investigated using spectroscopic techniques and computational methods. For example, the molecular conformation and vibrational analysis of nitrobenzenesulfonamide were presented using experimental techniques and density functional theory (DFT) . Similarly, the molecular structure and vibrational wavenumbers of a related sulfonamide molecule were studied using DFT/B3LYP functional with the 6-311G(d,p) basis set . These methods could be used to analyze the molecular structure of N,N-Diallylbenzenesulfonamide.
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions. Ortho lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium followed by condensation with electrophilic compounds has been reported, leading to the formation of different products such as carbinol, imine, amide, and acid . This indicates that N,N-Diallylbenzenesulfonamide might also be amenable to similar reactions, potentially yielding a range of organic products.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The study of N,N-dialkyl-3,5-difluorobenzenesulfonamides revealed that the glass transition temperatures of the resulting polymers could be tailored by varying the alkyl groups, indicating that the physical properties of these materials are tunable . Additionally, the spectroscopic and DFT studies of 2,4-dichloro-N-phenethylbenzenesulfonamide provided insights into its vibrational wavenumbers, molecular orbital energies, and non-linear optical properties . These findings suggest that N,N-Diallylbenzenesulfonamide may also exhibit specific physical and chemical properties that could be elucidated through similar studies.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Reactions and Structural Analysis : N,N-Diallylbenzenesulfonamide derivatives have been synthesized and analyzed for their structural features using methods like NMR and IR spectroscopy, and X-ray diffraction analysis. These studies provide insights into their molecular structure and characteristics (Nikonov et al., 2020).
Conformational Properties : Research has been conducted on the conformational properties of sulfonamide derivatives, including investigations into their molecular structure using techniques like electron diffraction and quantum chemical studies (Giricheva et al., 2011).
Chemical Reactions and Analysis
Chemical Reaction Mechanisms : Studies have explored the reaction mechanisms of N,N-Diallylbenzenesulfonamide derivatives, such as their reactions with secondary amines, providing valuable information about their chemical behavior (Rozentsveig et al., 2008).
Catalysis in Synthesis Processes : These compounds have been used in catalysis, such as in the 1,4-addition of diorganozincs to α,β-unsaturated ketones, demonstrating their utility in synthetic chemistry (Kitamura et al., 2000).
Pharmaceutical and Biological Applications
Potential Anticancer Applications : Some sulfonamide derivatives have been investigated for their potential use in cancer treatment. Studies on compounds like Indisulam have shown promising results in clinical trials for the treatment of solid tumors (Supuran, 2003).
Biological Studies and Drug Development : N,N-Diallylbenzenesulfonamide derivatives have been used in various biological studies and drug development processes, including the synthesis of fluorine-18 labeled sulfonureas as β-cell imaging agents (Shiue et al., 2001).
Material Science and Polymer Research
- Polymer Science Applications : These compounds have also found applications in polymer science, such as in tailoring the glass transition temperatures of poly(arylene ether)s, demonstrating their versatility in material science (van den Hoek & Fossum, 2018).
properties
IUPAC Name |
N,N-bis(prop-2-enyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-3-10-13(11-4-2)16(14,15)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOYMEKSBOLOOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291773 | |
Record name | n,n-diallylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n,n-Diallylbenzenesulfonamide | |
CAS RN |
25630-24-4 | |
Record name | NSC77919 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n,n-diallylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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